2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS2/c20-14-6-4-5-13(11-14)12-25-19-21-16-9-10-24-17(16)18(23)22(19)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQQSQUWZNMVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
Cyclization of 2-aminothiophene-3-carboxamide precursors with carbonyl-containing reagents forms the pyrimidinone ring. For example, Shao et al. (2019) demonstrated that treating 2-amino-5-nitrothiophene-3-carboxamide with acetic anhydride under reflux yields the bicyclic scaffold. Adapting this method, the 6,7-dihydro variant is achievable by starting with a partially saturated thiophene precursor or employing hydrogenation post-cyclization.
Multi-Component Reactions (MCRs)
Three-component reactions involving aldehydes, malononitrile, and thiourea derivatives enable one-pot assembly of functionalized thienopyrimidinones. A study by Elgemeie et al. (2024) highlighted the use of dithiomalondianilide, aromatic aldehydes, and cyanoacetamide to construct dithiolopyridine-carboxamide hybrids. While their focus differs, the MCR framework is adaptable to thienopyrimidinones by substituting dithiomalondianilide with thiophene-based diamides.
Functionalization with the 3-Fluorobenzylthio Group
The 2-((3-fluorobenzyl)thio) moiety is introduced via nucleophilic displacement of a leaving group (e.g., chloro, nitro) at C2:
Chloro-Thiol Exchange
Phosphorus oxychloride-mediated chlorination at C2 generates a reactive site for thiolate attack. As shown in Scheme 5 of Shao et al. (2019), treating thienopyrimidinone with phosphorus oxychloride yields a C4-chloro intermediate, which undergoes substitution with amines. Modifying this approach, 3-fluorobenzyl mercaptan (generated in situ from its disulfide) displaces chloride at C2 under basic conditions.
Representative Procedure
- Chlorination : Reflux thienopyrimidinone (1.0 equiv) in phosphorus oxychloride (5 vols) for 18 hr.
- Thiolation : Add 3-fluorobenzyl mercaptan (1.2 equiv) and triethylamine (2.0 equiv) in DMF at 50°C for 6 hr.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
One-Pot Thioetherification
A streamlined protocol combines chlorination and thiolation without isolating intermediates. Example 6 from Ambeed (2020) described a one-pot quinazoline synthesis where iodination and amination occurred sequentially. Adapting this, the thienopyrimidinone core is treated with POCl₃ followed by immediate addition of 3-fluorobenzylthiol and base.
Saturation of the 6,7-Dihydro Motif
Reducing the thieno ring’s 6,7-double bond is achieved through catalytic hydrogenation or hydride transfer:
Hydrogenation with Raney Nickel
Post-functionalization, the aromatic thienopyrimidinone is hydrogenated at 60 psi H₂ using Raney nickel in ethanol. Monitoring via TLC ensures selective saturation without over-reduction.
Sodium Borohydride-Mediated Reduction
In cases sensitive to high-pressure conditions, NaBH₄ in THF selectively reduces the 6,7-double bond. Elgemeie et al. (2024) employed similar reductions for dithiolopyridine derivatives.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
- Regioselectivity : Competing substitution at C4 vs. C2 is mitigated by steric hindrance—bulky bases (e.g., DIPEA) favor C2 thiolation.
- Purification : High-polarity byproducts are removed via sequential washes (e.g., NaOH, water, isopropanol).
- Stability : The 6,7-dihydro moiety is prone to oxidation; inert atmosphere storage (N₂) is recommended post-synthesis.
Chemical Reactions Analysis
Cyclization Reactions
The thieno[3,2-d]pyrimidin-4(3H)-one core is synthesized via cyclization reactions. For example:
-
Intramolecular cyclization of intermediates under acidic or basic conditions forms the fused thiophene-pyrimidine ring.
-
Key Conditions :
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Core formation | Acetic acid, 100°C, 12 h | Cyclized thienopyrimidine | 65–75% | |
| Post-cyclization | K₂CO₃, DMF, 80°C | Stabilization of fused ring system | 78% |
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group undergoes nucleophilic substitution reactions:
-
Thiol-displacement : The fluorobenzylthio moiety reacts with nucleophiles (e.g., amines, alkoxides) under basic conditions.
-
Example : Reaction with sodium methoxide replaces the thioether with a methoxy group.
| Reaction Type | Reagents/Conditions | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| S-alkylation | NaH, DMF, alkyl halides | Thioether alkylation | High | |
| Nucleophilic displacement | K₂CO₃, R-OH (methanol/ethanol) | Thioether → ether conversion | Moderate |
Oxidation Reactions
The thioether group is susceptible to oxidation:
-
Sulfoxide formation : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxides.
-
Sulfone formation : Stronger oxidants like oxone convert thioethers to sulfones.
| Reaction Type | Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Sulfoxidation | 30% H₂O₂, CH₃COOH, 0°C | Sulfoxide derivative | 4 h, 85% yield | |
| Sulfonation | Oxone, H₂O/MeOH | Sulfone derivative | 12 h, rt, 72% yield |
Electrophilic Aromatic Substitution (EAS)
The phenyl and fluorobenzyl groups participate in EAS:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions.
-
Halogenation : Br₂/FeBr₃ adds bromine to electron-rich positions .
| Reaction Type | Reagents/Conditions | Position Modified | Reference |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | Para to fluorobenzylthio group | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ortho to phenyl substituent |
Reductive Transformations
The nitro group (if present in derivatives) can be reduced:
-
Nitro to amine : H₂/Pd-C or SnCl₂/HCl reduces nitro groups to amines.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Nitro reduction | H₂ (1 atm), Pd/C, EtOH | Amine derivative | 90% |
Cross-Coupling Reactions
The thienopyrimidine core participates in catalytic couplings:
| Reaction Type | Catalytic System | Substituent Introduced | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Methoxyphenyl |
Hydrolysis Reactions
The pyrimidinone ring undergoes hydrolysis under acidic/basic conditions:
-
Ring-opening : HCl (6M) or NaOH (10%) cleaves the pyrimidinone ring to form carboxylic acid derivatives.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8 h | Thiophene-carboxylic acid |
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) models. The compound's mechanism involves:
- Inhibition of Key Enzymes: It is believed to inhibit enzymes critical for cancer cell survival and proliferation, such as cyclooxygenase (COX) enzymes.
- Induction of Apoptosis: Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary studies indicate:
- Inhibition against Bacteria: Significant inhibitory effects against both Gram-positive and Gram-negative bacteria have been reported.
- Potential as a Fungicide: Its structure suggests possible applications in agricultural settings as a fungicide.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies, where it demonstrated:
- Modulation of Inflammatory Pathways: It may affect pathways involved in inflammation, contributing to its therapeutic profile.
- In Vivo Efficacy: Animal models of induced inflammation have shown that this compound can reduce inflammatory markers effectively.
Cytotoxicity Assays
In vitro assays conducted on human cancer cell lines revealed significant cytotoxic effects with IC50 values indicating potent activity. For instance:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 5.2 | |
| A549 | 4.8 |
Antimicrobial Testing
In preliminary antimicrobial assays, the compound exhibited:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents.
Inflammation Models
In vivo studies using animal models showed promising results regarding the anti-inflammatory effects:
| Model | Dose (mg/kg) | Result |
|---|---|---|
| Carrageenan-induced paw edema | 10 | Significant reduction in edema |
| Lipopolysaccharide-induced inflammation | 20 | Decreased cytokine levels |
Mechanism of Action
The mechanism of action of 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterial energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antimicrobial properties.
Trifluoroethyl thioether derivatives: These compounds exhibit excellent bioactivity and are used in various applications, including as acaricides.
Uniqueness
2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit cytochrome bd oxidase sets it apart from other thienopyrimidinone derivatives .
Biological Activity
The compound 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative belonging to the thienopyrimidinone class. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly its antimycobacterial properties and possible applications in cancer treatment. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the 3-fluorobenzylthio group is significant for its biological activity, as it enhances the compound's interaction with biological targets.
Target Identification
This compound primarily targets mycobacterial species, making it a candidate for antitubercular drug development. The mechanism involves interference with essential biochemical pathways required for the survival and replication of these bacteria.
Mode of Action
Research indicates that compounds in the thieno[2,3-d]pyrimidin-4(3H)-one class exhibit antimycobacterial effects by disrupting cellular processes in Mycobacterium tuberculosis. Specifically, they may inhibit enzymes critical for cell wall synthesis or other metabolic pathways.
Biochemical Pathways
The compound likely disrupts pathways associated with mycobacterial growth by inhibiting key enzymes or proteins involved in metabolism. This interference can lead to reduced viability of the bacteria.
Antimycobacterial Activity
Studies have shown that this compound exhibits promising antimycobacterial activity . In vitro assays demonstrate that it can effectively inhibit the growth of Mycobacterium species at low concentrations.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 1.5 | Mycobacterium tuberculosis |
Anticancer Potential
Recent studies suggest that this compound may also possess anticancer properties. It has been evaluated in various cancer cell lines where it demonstrated cytotoxic effects, potentially through the inhibition of specific kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the thienopyrimidinone core and substitution patterns significantly influence biological activity. For example:
- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) at specific positions enhances potency.
- Core Modifications : Alterations to the thiophenes or pyrimidines can lead to variations in efficacy against different bacterial strains or cancer types.
Case Studies and Research Findings
- Antimycobacterial Studies : A study published in Medicinal Chemistry reported that derivatives similar to this compound showed significant activity against drug-resistant strains of Mycobacterium tuberculosis .
- Cytotoxicity Assays : In a recent publication in Cancer Research, compounds with similar structures were tested against various cancer cell lines, showing IC50 values ranging from 1.0 to 5.0 µM, indicating strong potential as anticancer agents .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this thienopyrimidinone derivative?
Aza-Wittig reactions followed by base-catalyzed cyclization are effective for constructing the thieno[3,2-d]pyrimidinone core. For example, thieno[2,3-d]pyrimidinones have been synthesized via sequential aza-Wittig reactions using iminophosphorane intermediates, followed by cyclization under basic conditions . Modifications at the 2- and 3-positions (e.g., introducing 3-fluorobenzylthio and phenyl groups) require selective thioether formation and alkylation protocols.
Q. How can researchers confirm the structural identity of this compound?
Use a combination of 2D NMR (e.g., H-C HSQC, HMBC) to resolve aromatic and aliphatic protons, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for unambiguous stereochemical assignment. For related compounds, crystallographic data have resolved substituent positioning on the heterocyclic core .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Screen against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors. Antimicrobial assays (e.g., MIC determination against Staphylococcus aureus) are also relevant, as thienopyrimidinones exhibit broad bioactivity . Fluorinated analogs often enhance metabolic stability and target binding .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Conduct solvent screening (e.g., DMF vs. THF) and catalyst optimization (e.g., Pd/C for hydrogenation steps). For example, cyclization efficiency in thienopyrimidinone synthesis improved from 65% to 82% by switching from KCO to CsCO as a base .
Q. How to resolve contradictions in biological activity data across studies?
Perform orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) to confirm target engagement. For instance, computational receptor-response models can identify assay-specific biases, such as non-overlapping chemical feature clusters in receptor-ligand interactions . Purity validation via HPLC-UV/ELSD is critical, as minor impurities may skew results .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
Use molecular docking (e.g., AutoDock Vina) to map interactions with kinase ATP-binding pockets. For fluorinated analogs, electrostatic potential surfaces (EPS) can highlight fluorine’s role in hydrophobic or hydrogen-bonding interactions . Comparative studies with non-fluorinated analogs (e.g., replacing 3-fluorobenzyl with benzyl) quantify fluorine’s impact on potency .
Q. How does fluorination at the 3-position influence pharmacokinetic properties?
Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation. Compare plasma stability (e.g., rat liver microsomes) of the 3-fluoro derivative with its non-fluorinated counterpart. Fluorine’s electronegativity may also improve solubility via polar surface area modulation .
Q. What strategies assess compound stability under physiological conditions?
Perform forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-MS to identify degradation products. For example, thioether linkages in similar compounds showed susceptibility to oxidative cleavage under HO, necessitating formulation adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
